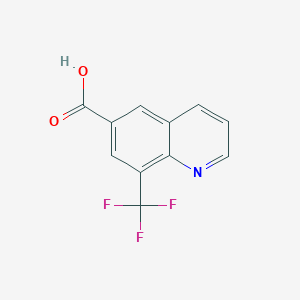

8-(Trifluoromethyl)quinoline-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-(Trifluoromethyl)quinoline-6-carboxylic acid is a fluorinated quinoline derivative. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and provides unique properties. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science .

Méthodes De Préparation

The synthesis of 8-(Trifluoromethyl)quinoline-6-carboxylic acid typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method is the Suzuki–Miyaura coupling, which is a transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance . Industrial production methods may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

8-(Trifluoromethyl)quinoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.

Cross-coupling reactions: Such as the Suzuki–Miyaura coupling, which involves the use of organoboron reagents. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

8-(Trifluoromethyl)quinoline-6-carboxylic acid has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antibacterial, antineoplastic, and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of antimalarial and antineoplastic agents.

Industry: Utilized in the production of liquid crystals and as a component in various materials

Mécanisme D'action

The mechanism of action of 8-(Trifluoromethyl)quinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

8-(Trifluoromethyl)quinoline-6-carboxylic acid can be compared with other fluorinated quinolines, such as:

7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.

Mefloquine: Another antimalarial drug with a similar quinoline structure.

Brequinar: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis. The uniqueness of this compound lies in its specific trifluoromethyl group, which imparts distinct chemical and biological properties.

Activité Biologique

8-(Trifluoromethyl)quinoline-6-carboxylic acid (CAS No. 2102411-83-4) is a fluorinated quinoline derivative noted for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

Overview of this compound

Chemical Structure and Properties

- The compound features a trifluoromethyl group attached to the quinoline backbone, which enhances its lipophilicity and biological interactions.

- It is synthesized through various methods, including cyclization and Suzuki–Miyaura coupling, allowing for structural modifications that can influence its biological activity.

Biological Activities

Antibacterial Activity

Research indicates that quinoline derivatives exhibit significant antibacterial properties. A study evaluated several quinoline-4-carboxylic acid derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that structural modifications significantly impacted antibacterial efficacy.

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 5a | S. aureus | 64 |

| 5b | E. coli | 128 |

| 5c | MRSA | >256 |

Compounds with higher lipophilicity generally exhibited stronger antibacterial activity, suggesting that the trifluoromethyl group may enhance interaction with bacterial membranes .

Antiviral Activity

Recent studies have focused on the antiviral potential of quinoline derivatives against enteroviruses. One study highlighted a series of novel quinoline analogues that showed potent activity against enterovirus D68 (EV-D68), specifically targeting the VP1 protein. Among these, compounds with trifluoromethyl substitutions demonstrated improved antiviral potency due to better molecular interactions.

| Compound | Antiviral Potency (EC50) | Selectivity Index |

|---|---|---|

| Compound 19 | 0.1 μM | >10 |

| Compound 21 | 0.5 μM | >5 |

The structural optimization of these compounds revealed that the trifluoromethyl group significantly enhanced their pharmacokinetic properties, such as metabolic stability and half-life in vivo .

The mechanism of action for this compound involves its interaction with specific biological targets. The trifluoromethyl group is hypothesized to facilitate stronger binding to enzymes or receptors, potentially inhibiting their function. This characteristic is particularly relevant in designing drugs targeting enzyme pathways involved in bacterial resistance or viral replication .

Comparative Analysis

When compared to other quinoline derivatives, such as mefloquine and brequinar, the unique trifluoromethyl substitution in this compound provides distinct advantages in terms of potency and selectivity.

| Compound | Activity Type | Notable Feature |

|---|---|---|

| Mefloquine | Antimalarial | Established drug with known efficacy |

| Brequinar | Antineoplastic | Used in transplantation medicine |

| This compound | Antibacterial & Antiviral | Enhanced binding due to CF3 group |

Propriétés

IUPAC Name |

8-(trifluoromethyl)quinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)8-5-7(10(16)17)4-6-2-1-3-15-9(6)8/h1-5H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXWCDUDVJAFKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.